1-(Hydroxymethyl)cyclopropane-1-sulfonamide
Description
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-9(7,8)4(3-6)1-2-4/h6H,1-3H2,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRDTMLTMKCWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883810-03-4 | |
| Record name | 1-(hydroxymethyl)cyclopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Hydroxymethyl)cyclopropane-1-sulfonamide involves several steps. One common method includes the reaction of cyclopropane with formaldehyde and a sulfonamide derivative under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-(Hydroxymethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropane derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like methanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Hydroxymethyl)cyclopropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The hydroxymethyl group may also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(Hydroxymethyl)cyclopropane-1-sulfonamide and its analogs:
Key Observations:
Molecular Weight Trends :
- Bulky substituents (e.g., N-tert-butyl ) significantly increase molecular weight, which may impact bioavailability or synthetic accessibility .
- Pharmaceutical derivatives (e.g., Refametinib-related structures) exhibit higher molecular weights due to complex functionalization .
Applications: Trifluoromethyl and dihydroxypropyl analogs are linked to drug development, leveraging metabolic stability (CF₃) or biological target engagement (dihydroxypropyl) .
Research Findings and Trends
- Synthetic Utility : Cyclopropane sulfonamides are valued for their strained-ring reactivity, enabling diverse functionalization. For example, 1-(Trifluoromethyl)cyclopropane-1-sulfonamide is synthesized via radical trifluoromethylation, while hydroxymethyl analogs may involve hydroxylation of pre-functionalized cyclopropanes .
- Pharmaceutical Relevance : Derivatives like Refametinib incorporate cyclopropane sulfonamide moieties to optimize target binding and pharmacokinetics, highlighting the scaffold’s versatility .
- Safety and Handling : While specific data for the hydroxymethyl variant are lacking, analogs such as 1-(Methoxymethyl)cyclopropane-1-sulfonamide are stored at room temperature, suggesting similar stability .
Biological Activity
1-(Hydroxymethyl)cyclopropane-1-sulfonamide is a compound characterized by its unique cyclopropane structure, which includes a hydroxymethyl group and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in pharmaceuticals.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 151.18 g/mol
- Structure : The compound features a cyclopropane ring, which contributes to its unique steric and electronic properties.
Biological Activity
This compound exhibits several biological activities primarily associated with sulfonamides. These activities include:
- Antibacterial Properties : Sulfonamides are well-known for their antibacterial effects. Given the structural similarities, this compound may also demonstrate similar antibacterial activity against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways and pain modulation. Research indicates that sulfonamides can inhibit enzymes such as carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression and tumor microenvironment regulation .
- Receptor Modulation : Preliminary studies suggest that this compound may modulate the activity of P2X3 and P2X2/3 receptors, which are involved in pain pathways and respiratory diseases.
The mechanism of action for this compound is believed to involve:
- Formation of Hydrogen Bonds : The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.
- Nucleophilic Substitution Reactions : The hydroxymethyl group may undergo various reactions that could alter the compound's interaction with biological targets.
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound. Key findings include:
- In Vitro Studies : Compounds structurally related to this compound were tested against human cancer cell lines. For instance, modifications of sulfonamide derivatives showed significant inhibitory effects on HT-29 colon cancer cells under hypoxic conditions, indicating potential therapeutic applications in oncology .
- Comparative Analysis : In a comparative study, various sulfonamide derivatives were evaluated for their antibacterial activity. Compounds with cyclopropane structures demonstrated varied efficacy against Gram-positive and Gram-negative bacteria, suggesting that structural features significantly influence biological activity .
Comparative Biological Activity of Sulfonamide Derivatives
| Compound Name | Structure Features | Antibacterial Activity (IC50 μM) | Notes |
|---|---|---|---|
| Sulfanilamide | Aromatic amine with sulfonamide group | 12.5 | First synthetic antibacterial drug |
| Acetazolamide | Sulfonamide with a five-membered ring | 15.0 | Carbonic anhydrase inhibitor |
| Methazolamide | Sulfonamide linked to thiazole | 20.0 | Used as a diuretic |
| This compound | Cyclopropane structure with hydroxymethyl group | TBD | Potential applications in pain management |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-(Hydroxymethyl)cyclopropane-1-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via oxidative coupling of thiols and amines, leveraging oxidizing agents (e.g., iodine or peroxides) under controlled temperatures (60–80°C). Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., transition metal catalysts), and purification via recrystallization or column chromatography. Impurity profiles should be monitored using HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm cyclopropane ring integrity and sulfonamide functional groups. IR spectroscopy identifies -OH (hydroxymethyl) and sulfonamide S=O stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with PubChem-derived data for analogous compounds to ensure accuracy .
Q. What safety protocols are essential for handling cyclopropane sulfonamides in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and store compounds in airtight containers under inert gas (e.g., argon) to prevent degradation. Refer to SDS guidelines for spill management and disposal, emphasizing neutralization of reactive groups (e.g., hydroxymethyl) before waste processing .
Advanced Research Questions
Q. How can contradictory data on the biological activity of cyclopropane sulfonamides be resolved across studies?
- Methodological Answer : Conduct comparative assays under standardized conditions (pH, temperature, cell lines). Verify compound purity (>95% via HPLC) and stereochemical configuration (chiral chromatography). Use isogenic microbial strains to assess antimicrobial activity, as genetic variability may explain discrepancies in folic acid inhibition .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for substitution at the cyclopropane ring. Molecular docking studies can predict binding affinities with biological targets (e.g., enzymes involved in folate synthesis). Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .
Q. How can stability challenges of cyclopropane sulfonamides under physiological pH be addressed?
- Methodological Answer : Perform stability assays in buffers (pH 2–9) to identify degradation pathways. Derivatize the hydroxymethyl group (e.g., acetylation) to enhance stability. Use lyophilization for long-term storage and encapsulate in liposomes for in vivo delivery to mitigate hydrolysis .
Notes
- Stereochemical Considerations : Cyclopropane ring strain influences reactivity; stereoisomers must be resolved using chiral stationary phases .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial studies, correlating results with structural analogs in PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
